1H-Indole-3-propanol

Vue d'ensemble

Description

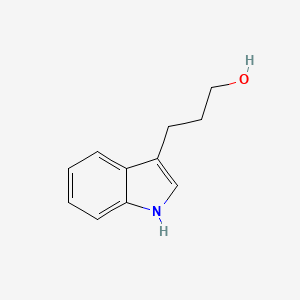

1H-Indole-3-propanol is an organic compound belonging to the indole family, characterized by an indole ring structure with a propanol side chain at the 3-position Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Applications De Recherche Scientifique

1H-Indole-3-propanol has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex indole derivatives.

Biology: It is used in studies related to cell signaling and metabolic pathways.

Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.

Industry: It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes

Mécanisme D'action

Target of Action

1H-Indole-3-propanol, also known as 3-(1H-indol-3-yl)propan-1-ol, is a derivative of indole, a heterocyclic compound. Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets, leading to changes that contribute to these biological effects.

Biochemical Pathways

Indole derivatives, including this compound, are synthesized from tryptophan . Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound could have similar effects.

Action Environment

It is known that various factors can influence the action of indole derivatives, including the presence of other compounds, ph, temperature, and light conditions .

Analyse Biochimique

Biochemical Properties

1H-Indole-3-propanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of tryptophan, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions are crucial for the synthesis and degradation of indole derivatives, which are important for maintaining cellular homeostasis.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in gene expression . Additionally, this compound can impact cellular metabolism by altering the levels of key metabolites involved in energy production and biosynthesis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It can bind to specific receptors or enzymes, leading to the modulation of their activity . For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as promoting cell survival and reducing inflammation . At high doses, this compound can exhibit toxic effects, including oxidative stress and apoptosis. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s and monoamine oxidases, leading to the formation of various metabolites . These metabolic pathways are essential for the regulation of indole levels in the body and play a role in maintaining metabolic homeostasis. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic cation transporters and can bind to intracellular proteins such as albumin . These interactions are crucial for the proper localization and accumulation of this compound within cells and tissues, influencing its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting signals and post-translational modifications of this compound play a role in directing it to specific organelles. This subcellular localization is important for its involvement in different cellular processes and its overall biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1H-Indole-3-propanol can be synthesized through several methods. One common approach involves the reduction of 1H-indole-3-propanoic acid using reducing agents such as lithium aluminium hydride. Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring, followed by further functionalization to introduce the propanol side chain .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. This method is scalable and provides high yields, making it suitable for large-scale production. The use of biocatalysts and green chemistry principles is also being explored to enhance the sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1H-Indole-3-propanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 1H-indole-3-propanoic acid.

Reduction: The compound can be reduced to form 1H-indole-3-propanamine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminium hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: 1H-Indole-3-propanoic acid.

Reduction: 1H-Indole-3-propanamine.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Comparaison Avec Des Composés Similaires

1H-Indole-3-acetic acid: A plant hormone involved in growth regulation.

1H-Indole-3-carbaldehyde: An intermediate in the synthesis of various indole derivatives.

1H-Indole-3-propanoic acid: An oxidized form of 1H-Indole-3-propanol.

Uniqueness: this compound is unique due to its specific functional group, which allows for diverse chemical modifications and applications. Its hydroxyl group provides additional reactivity compared to other indole derivatives, making it a versatile compound in synthetic and medicinal chemistry .

Activité Biologique

1H-Indole-3-propanol, also known as homotryptophol, is a naturally occurring compound derived from the amino acid tryptophan. It has garnered attention due to its diverse biological activities, including antimicrobial, neuroprotective, and antioxidant properties. This article explores the various biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Synthesis

This compound has the chemical formula and features an indole ring connected to a propanol chain. The synthesis of this compound can be achieved through several methods, including:

- Fischer Indole Synthesis

- Knoevenagel Condensation

- Palladium-Catalyzed Reactions

A common synthetic route involves the reaction of indole-3-carboxaldehyde with Grignard reagents, followed by hydrolysis to yield this compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal pathogens. Notably, studies have highlighted its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. Additionally, it demonstrates antifungal activity against Candida species .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Pseudomonas aeruginosa | Inhibitory | |

| Candida albicans | Inhibitory |

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Studies show that it can protect neuronal cells from oxidative stress-induced damage. For instance, in vitro experiments demonstrated that the compound could prevent cell death in human neuroblastoma cells exposed to amyloid-beta (Aβ) peptide toxicity, a hallmark of Alzheimer's disease .

Case Study: Neuroprotection Against Oxidative Stress

In a study involving SH-SY5Y neuroblastoma cells, treatment with this compound resulted in:

- Reduction of Reactive Oxygen Species (ROS)

- Inhibition of Lipid Peroxidation

- Enhanced Cell Viability

These findings suggest that this compound may be a promising candidate for developing therapies aimed at neurodegenerative diseases .

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays. It has demonstrated the ability to scavenge free radicals and reduce oxidative stress markers. This property is particularly significant in preventing cellular damage associated with aging and chronic diseases .

Table 2: Antioxidant Activity of this compound

Propriétés

IUPAC Name |

3-(1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-6,8,12-13H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPSVQXMCZIRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189200 | |

| Record name | 1H-Indole-3-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-21-9 | |

| Record name | Indole-3-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.